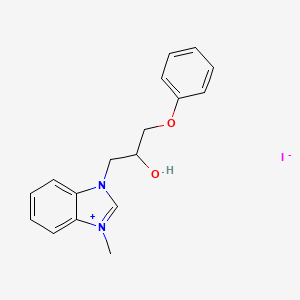
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine, commonly known as QNB, is a chemical compound that has gained attention in the scientific community due to its unique properties. QNB belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
Scientific Research Applications
QNB has been extensively studied for its potential use in various scientific research applications. One of the primary uses of QNB is in the field of neuroscience, where it is used as a tool to study the function of the muscarinic acetylcholine receptor. QNB is a potent antagonist of this receptor, and its binding to the receptor can be used to investigate the role of muscarinic receptors in various physiological processes.
Mechanism of Action
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This results in a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased salivation.
Biochemical and Physiological Effects:
QNB has been shown to have a range of biochemical and physiological effects. In addition to its role as a muscarinic receptor antagonist, QNB has been found to inhibit the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. QNB has also been shown to have antipsychotic effects and may have potential as a treatment for schizophrenia.
Advantages and Limitations for Lab Experiments
QNB has several advantages as a tool for scientific research. It is a potent and selective antagonist of the muscarinic receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. QNB is also relatively stable and easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of QNB in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, and its effects on other neurotransmitter systems can complicate the interpretation of data.
Future Directions
There are several areas of future research that could be pursued with QNB. One potential area of research is the development of new drugs that target the muscarinic receptor. QNB could be used as a starting point for the development of new compounds that have improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of QNB in other physiological processes, such as inflammation and immune function. Finally, QNB could be used as a tool to investigate the role of the muscarinic receptor in various disease states, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of QNB involves the reaction of 4-piperidone with 5-chloroquinoxaline in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the intermediate product, 4-(1-pyrrolidinylcarbonyl)-1-(5-chloroquinoxalinylmethyl)piperidine, which is then treated with sodium hydroxide to yield QNB.
properties
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinoxalin-5-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c30-24(29-12-1-2-13-29)19-6-16-28(17-7-19)21-8-14-27(15-9-21)18-20-4-3-5-22-23(20)26-11-10-25-22/h3-5,10-11,19,21H,1-2,6-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULXJYPTDATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)